molecular formula C8H6BrFO2 B13719290 4'-Bromo-3'-fluoro-5'-hydroxyacetophenone

4'-Bromo-3'-fluoro-5'-hydroxyacetophenone

Cat. No.: B13719290
M. Wt: 233.03 g/mol
InChI Key: CFRMIQNOCAUUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-3’-fluoro-5’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-3’-fluoro-5’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the use of pyridine hydrobromide perbromide as the brominating agent, with the reaction carried out at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent . The fluorination step can be achieved using appropriate fluorinating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by halogenation reactions. The scalability of these methods ensures the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-3’-fluoro-5’-hydroxyacetophenone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can also undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

4’-Bromo-3’-fluoro-5’-hydroxyacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Bromo-3’-fluoro-5’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxyl groups allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • 4’-Bromo-2’-hydroxyacetophenone
  • 3’-Bromo-4’-hydroxyacetophenone
  • 3,5-Dibromo-4-hydroxyacetophenone

Comparison: The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(4-bromo-3-fluoro-5-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(10)8(9)7(12)3-5/h2-3,12H,1H3

InChI Key

CFRMIQNOCAUUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.